

Vps34-IN-2: A Potent and Selective Inhibitor of Vps34 Kinase

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Compound of Interest

Compound Name: Vps34-IN-2

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An In-depth Technical Guide on the IC50 Values, Experimental Protocols, and Signaling Pathways Associated with **Vps34-IN-2**

Vps34-IN-2 is a novel and potent inhibitor of Vacuolar Protein Sorting 34 (Vps34), the sole member of the class III phosphoinositide 3-kinase (PI3K) family. Vps34 plays a critical role in fundamental cellular processes, including autophagy and endosomal trafficking, by catalyzing the formation of phosphatidylinositol 3-phosphate (PtdIns(3)P)[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#). This document provides a comprehensive overview of the inhibitory activity of **Vps34-IN-2**, detailing its IC50 values in both enzymatic and cellular contexts, the experimental methodologies used for these determinations, and the signaling pathways in which Vps34 is a key regulator.

Data Presentation: Inhibitory Profile of Vps34-IN-2

The inhibitory potency and selectivity of **Vps34-IN-2** have been characterized through various assays. The following tables summarize the quantitative data regarding its half-maximal inhibitory concentration (IC50) against Vps34 and other related kinases.

Table 1: IC50 Values of **Vps34-IN-2** in Enzymatic and Cellular Assays

Assay Type	Target	IC50 (nM)
Enzymatic Assay	Vps34	2 [5]
Cellular Assay (GFP-FYVE)	Vps34	82 [5]

Table 2: Selectivity Profile of **Vps34-IN-2** Against Other PI3K Isoforms and mTOR

Target Kinase	IC50 (μM)
PI3K α	2.7[5]
PI3K β	4.5[5]
PI3K δ	2.5[5]
PI3K γ	>10[5]
mTOR	>10[5]

The data clearly demonstrates that **Vps34-IN-2** is a highly potent inhibitor of Vps34 with a significant selectivity over class I PI3Ks and mTOR.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the descriptions of the key experimental protocols used to determine the IC50 values of **Vps34-IN-2**.

Vps34 Enzymatic Assay Protocol

The *in vitro* enzymatic activity of Vps34 is commonly assessed using a kinase assay that measures the production of ADP, a byproduct of the ATP-dependent phosphorylation of phosphatidylinositol (PtdIns).

Principle: The assay quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to the enzyme's activity. The inhibitory effect of **Vps34-IN-2** is determined by measuring the reduction in ADP production in its presence.

Materials:

- Purified Vps34 enzyme
- PtdIns substrate

- ATP
- **Vps34-IN-2** (or other test compounds)
- Kinase assay buffer
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
- 384-well plates

Procedure:

- Compound Preparation: Prepare a serial dilution of **Vps34-IN-2** in DMSO.
- Reaction Setup: In a 384-well plate, add the kinase assay buffer, purified Vps34 enzyme, and the PtdIns substrate.
- Inhibitor Addition: Add the diluted **Vps34-IN-2** or DMSO (as a control) to the reaction wells.
- Initiation of Reaction: Start the kinase reaction by adding ATP.
- Incubation: Incubate the plate at room temperature for a specified period (e.g., 45 minutes) to allow the enzymatic reaction to proceed.
- Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ system, which converts ADP to ATP and then measures the ATP level via a luciferase-based reaction, generating a luminescent signal[6].
- Data Analysis: The luminescent signal is measured using a plate reader. The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

GFP-FYVE Cellular Assay Protocol

This cellular assay is designed to measure the inhibition of Vps34 activity within living cells by visualizing the levels of its product, PtdIns(3)P, at endosomal membranes.

Principle: The assay utilizes a fluorescently tagged protein probe, typically a tandem repeat of the FYVE domain from the Hrs protein fused to Green Fluorescent Protein (GFP-2xFYVE), which specifically binds to PtdIns(3)P^[6]. In untreated cells, this probe localizes to PtdIns(3)P-rich endosomes, appearing as distinct puncta. Inhibition of Vps34 leads to a decrease in PtdIns(3)P levels, causing the GFP-2xFYVE probe to disperse from the endosomes into the cytoplasm^[6].

Materials:

- Cells stably expressing the GFP-2xFYVE probe (e.g., U2OS cells)
- Cell culture medium and supplements
- **Vps34-IN-2**
- High-content imaging system or fluorescence microscope

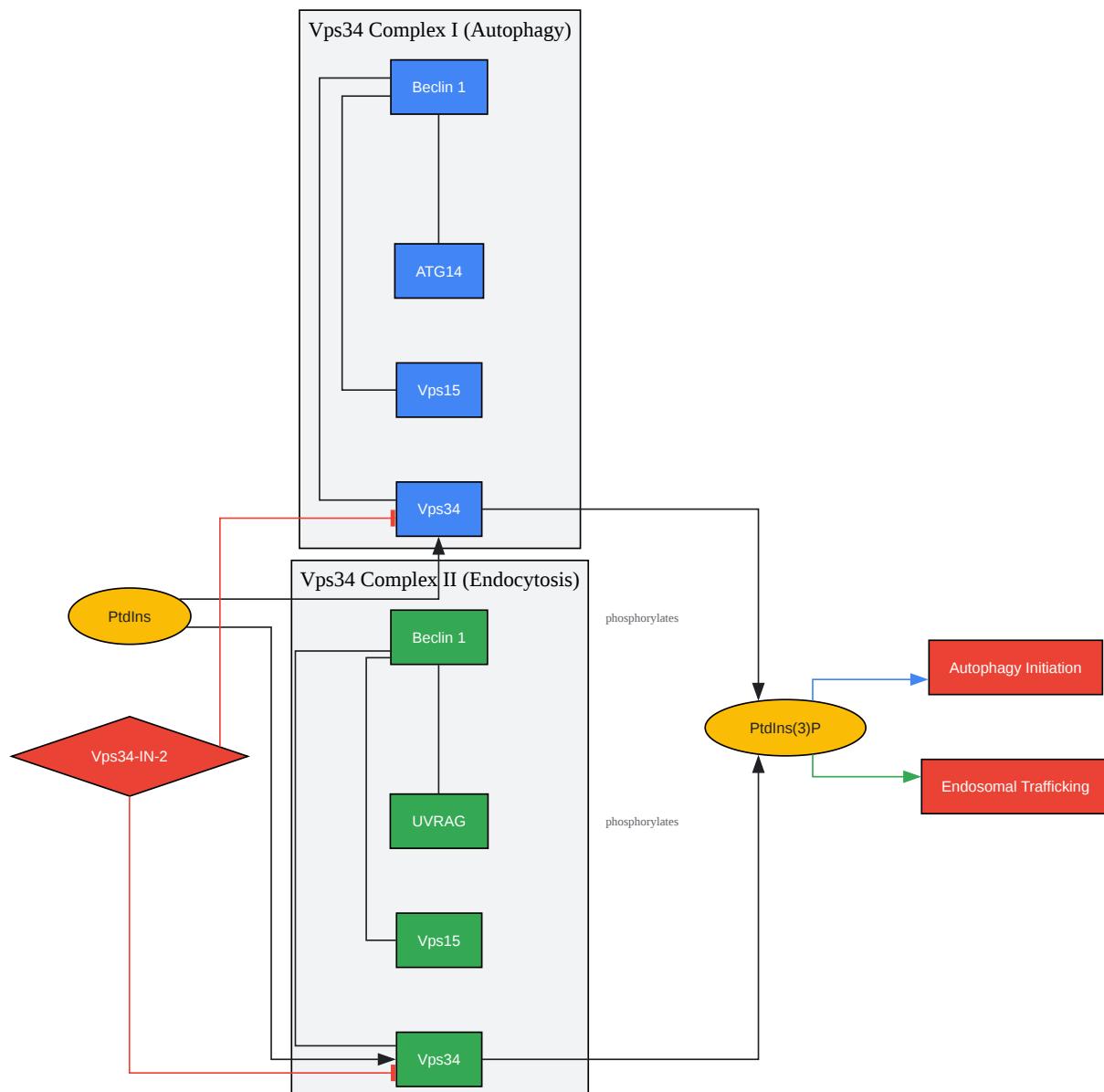
Procedure:

- **Cell Culture:** Plate the GFP-2xFYVE expressing cells in a suitable format for imaging (e.g., 96-well imaging plates) and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with a serial dilution of **Vps34-IN-2** for a defined period. Include a DMSO-treated control group.
- **Imaging:** Acquire fluorescence images of the cells using a high-content imaging system or a fluorescence microscope.
- **Image Analysis:** Quantify the localization of the GFP-2xFYVE probe. This is typically done by measuring the intensity and number of fluorescent puncta per cell.
- **Data Analysis:** The degree of probe dispersal is correlated with the concentration of **Vps34-IN-2**. The IC₅₀ value is determined by plotting the percentage of inhibition (dispersal of puncta) against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Vps34 Signaling Pathways

Vps34 functions within two distinct multiprotein complexes to regulate different cellular trafficking pathways[1][3][7][8][9][10]. Complex I, containing ATG14, is essential for the initiation of autophagy. Complex II, which includes UVrag, is involved in the endocytic pathway[1][3][7][8][9][10]. Both complexes share the core components Vps34, Vps15 (a regulatory kinase), and Beclin 1[1][10].

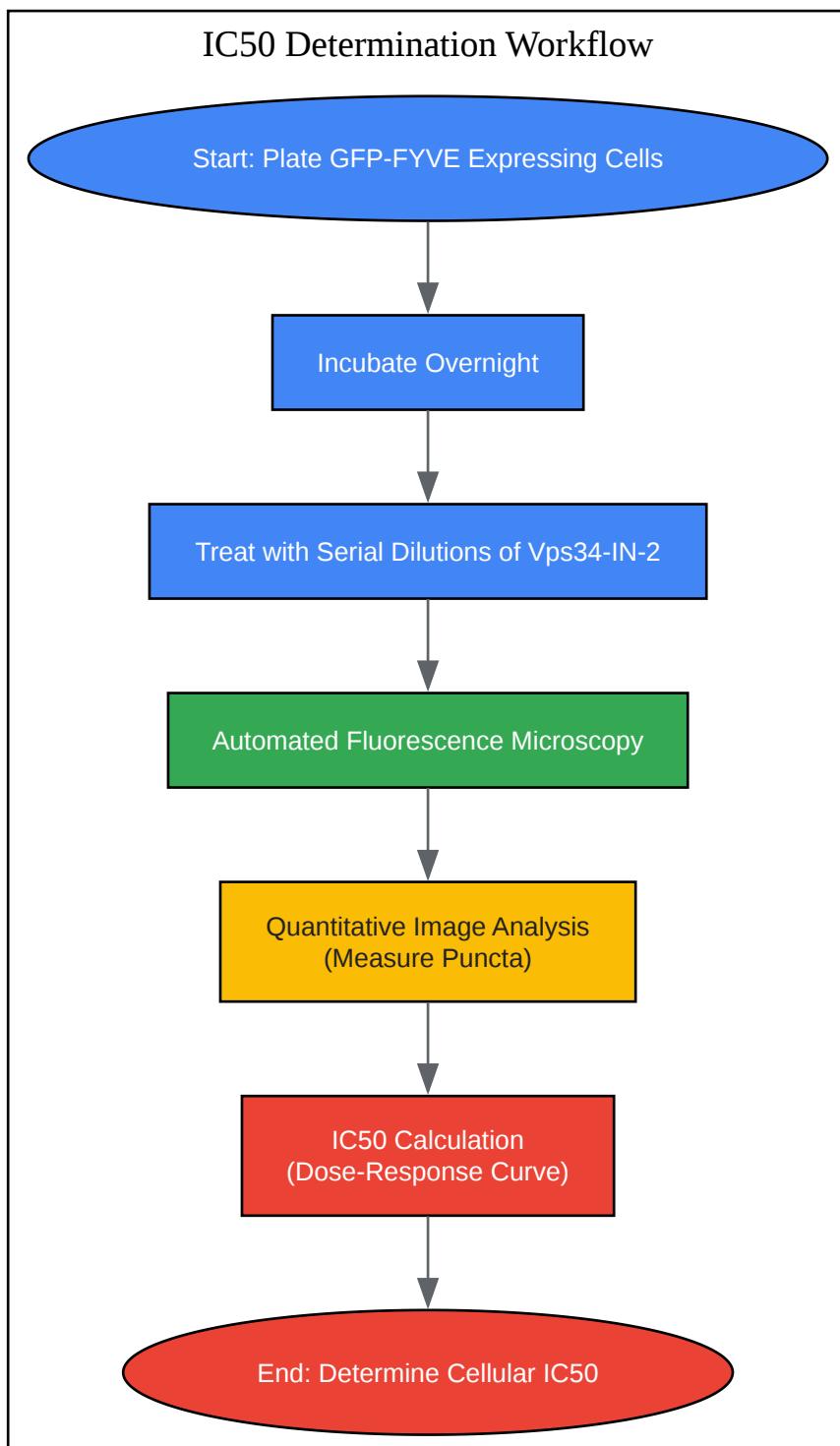


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Caption: Vps34 forms two distinct complexes regulating autophagy and endocytosis.

Experimental Workflow: GFP-FYVE Cellular Assay

The workflow for determining the cellular IC₅₀ of a Vps34 inhibitor involves cell culture, compound treatment, automated imaging, and quantitative image analysis to measure the displacement of a PtdIns(3)P-specific fluorescent probe.



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